N-(2-fluorobenzyl)butan-2-amine
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Description
N-(2-fluorobenzyl)butan-2-amine is a chemical compound with the molecular formula C11H16FN . It has a molecular weight of 181.25 g/mol . The IUPAC name for this compound is N-[(2-fluorophenyl)methyl]butan-2-amine .
Molecular Structure Analysis
The InChI string for N-(2-fluorobenzyl)butan-2-amine isInChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3
. The Canonical SMILES representation is CCC(C)NCC1=CC=CC=C1F
. These representations provide a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2-fluorobenzyl)butan-2-amine include a molecular weight of 181.25 g/mol, XLogP3 of 2.9, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 4 . The compound also has a topological polar surface area of 12 Ų .Scientific Research Applications
Advanced Oxidation Processes for Degradation
Nitrogen-containing compounds, including amines, have been extensively studied for their degradation using advanced oxidation processes (AOPs). These methods are effective in mineralizing nitrogen-containing compounds, improving the overall efficacy of treatment schemes. The degradation of amines through AOPs, including ozone and Fenton processes, varies significantly with pH, and hybrid methods offer synergistic effects for specific effluents [Akash P. Bhat, P. Gogate (2021)].
PFAS Removal with Amine-Functionalized Sorbents
The study of amine-functionalized sorbents for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies has shown promising results. The removal efficiency relies on electrostatic interactions, hydrophobic interactions, and sorbent morphology. This indicates the potential of nitrogen-containing sorbents, possibly including structures similar to "N-(2-fluorobenzyl)butan-2-amine," for environmental remediation applications [M. Ateia et al. (2019)].
Metal Ion Complexation and Removal
Nitrogen-containing ligands have shown considerable potential in complexing with metal ions for removal or recovery from solutions. The amine groups in compounds like chitosan have been utilized for chelating metal ions, suggesting the utility of similar nitrogen-containing compounds in applications ranging from wastewater treatment to the selective recovery of valuable metals [E. Guibal (2004)].
Targeted Drug Delivery Systems
The design of targeted drug delivery systems using chitosan nanoparticles illustrates the critical role of amine functionalities in biomedical applications. Chitosan's primary amine groups facilitate controlled drug release, muco-adhesion, and permeation enhancement, suggesting potential applications for other nitrogen-containing compounds in nanotechnology and medicine [E. Rostami (2020)].
Catalysis and Organic Synthesis
Metalloporphyrin-catalyzed saturated C-H bond functionalization has been reviewed, highlighting the role of nitrogen-containing ligands in the synthesis of complex molecules. This suggests the possible involvement of compounds like "N-(2-fluorobenzyl)butan-2-amine" in catalytic processes and organic synthesis, particularly in hydroxylation, amination, and carbenoid insertion reactions [C. Che et al. (2011)].
properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]butan-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)13-8-10-6-4-5-7-11(10)12/h4-7,9,13H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNDDCDZEXRZEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=CC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405944 |
Source
|
Record name | N-(2-fluorobenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)butan-2-amine | |
CAS RN |
893590-49-3 |
Source
|
Record name | N-(2-fluorobenzyl)butan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90405944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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